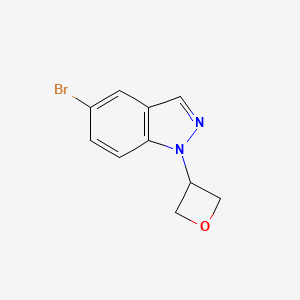

5-Bromo-1-(oxetan-3-yl)-1H-indazole

Description

5-Bromo-1-(oxetan-3-yl)-1H-indazole is a brominated indazole derivative featuring an oxetane ring substitution at the N1 position. The indazole core, a bicyclic aromatic system with two adjacent nitrogen atoms, provides a rigid scaffold for molecular interactions, while the oxetane substituent enhances solubility and metabolic stability due to its polar, three-membered oxygen-containing ring .

Properties

IUPAC Name |

5-bromo-1-(oxetan-3-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-8-1-2-10-7(3-8)4-12-13(10)9-5-14-6-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEOSIANFIHSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)N2C3=C(C=C(C=C3)Br)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201295743 | |

| Record name | 5-Bromo-1-(3-oxetanyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562397-40-3 | |

| Record name | 5-Bromo-1-(3-oxetanyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562397-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-(3-oxetanyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201295743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(oxetan-3-yl)-1H-indazole typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

Attachment of the Oxetane Ring: The oxetane ring is introduced by reacting the brominated indazole with an oxetane derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(oxetan-3-yl)-1H-indazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(oxetan-3-yl)-1H-indazole has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Biological Activity:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer pathways, potentially leading to its use in cancer therapy.

- Antimicrobial Properties: Investigations into its antimicrobial effects are ongoing, with some derivatives showing promise against various pathogens .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex indazole derivatives. Its unique structure allows for specific substitution reactions that can lead to the development of new compounds with enhanced biological activities.

Applications in Synthesis:

- Used as a building block for synthesizing other bioactive indazoles.

- Facilitates the creation of derivatives with tailored properties for pharmaceutical applications .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, it is compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(5-Nitro-1H-indazol-3-yl)ethanone | Indazole ring with a nitro substituent | Nitro group enhances electron-withdrawing properties |

| 1-(5-Methyl-1H-indazol-3-yl)ethanone | Indazole ring with a methyl substituent | Methyl group influences reactivity and biological activity |

| 1-(6-Bromo-1H-indazol-3-yl)ethanone | Bromo substituent at 6-position | Different position of bromine affects reactivity |

| 1-(1H-Indazol-3-yl)ethanone | Indazole without additional substituents | Lacks halogen or methyl groups, potentially less reactive |

The presence of the bromine atom at the 5-position is particularly significant, allowing for specific reactions that enhance its utility in synthetic chemistry.

Binding Affinity Studies

Research has indicated that this compound exhibits significant binding affinity towards kinases associated with cancer progression. Molecular docking studies have been employed to further explore these interactions, providing insights into its mechanism of action .

In Silico Studies

Computational models have been developed to predict the pharmacophoric features necessary for biological activity. These models assist in guiding the design of more potent derivatives by identifying critical structural elements that enhance interaction with target proteins .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(oxetan-3-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 5-Bromo-1-(oxetan-3-yl)-1H-indazole with structurally related indazole derivatives, highlighting substituent variations and their impact on properties:

Key Observations :

- Oxetane vs. Alkyl Substitutions : The oxetane group (e.g., in the target compound) improves solubility and metabolic stability compared to bulkier alkyl groups (e.g., cyclopropyl) .

Biological Activity

5-Bromo-1-(oxetan-3-yl)-1H-indazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

This compound can be synthesized through various methods, often involving the bromination of indazole derivatives followed by the introduction of oxetane groups. The presence of the bromine atom enhances its reactivity, allowing for specific substitution reactions that can lead to diverse derivatives with potential biological activities.

Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Bromination | Introduction of bromine to indazole ring |

| 2 | Nucleophilic Substitution | Formation of oxetane derivative |

| 3 | Purification | Isolation of the final product |

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of indazole derivatives, including this compound. In vitro assays demonstrated significant inhibitory activity against various cancer cell lines, including:

- K562 (Chronic Myeloid Leukemia)

- A549 (Lung Cancer)

- PC-3 (Prostate Cancer)

- Hep-G2 (Hepatoma)

For instance, a related compound demonstrated an IC50 value of 5.15 µM against K562 cells, indicating a promising potential for further development as an anticancer agent .

The mechanism by which this compound exerts its antitumor effects appears to involve:

- Induction of Apoptosis : Studies indicated that treatment with indazole derivatives led to increased apoptosis rates in cancer cells, correlating with downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

- Cell Cycle Arrest : The compound may also interfere with cell cycle progression, impacting key regulatory pathways associated with cancer cell proliferation.

- Inhibition of Key Signaling Pathways : The compound's interaction with the p53/MDM2 pathway has been suggested as a mechanism for its anticancer activity .

Other Biological Activities

In addition to its antitumor properties, this compound has been explored for other biological activities:

- Antimicrobial Properties : Indazole derivatives have shown effectiveness against various microbial strains, making them candidates for further investigation in infectious disease treatment .

- Anti-inflammatory Effects : Some studies suggest that related compounds may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several case studies have documented the biological activity of indazole derivatives:

- Study on K562 Cells : A detailed analysis revealed that treatment with a specific indazole derivative resulted in significant apoptosis, as measured by Annexin V-FITC/PI assays. The total apoptosis rates increased significantly with higher concentrations .

- Structure-Activity Relationships (SAR) : Research into SAR has identified key functional groups that enhance biological activity, including electron-withdrawing or donating substituents on the indazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.